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Compound of Interest

Compound Name: 5-Methyl-4-hexenal

Cat. No.: B1624985

Comparative Analysis of QSPR Models for 5-
Methyl-4-hexenal and its Alternatives

A Quantitative Look into the Structure-Property Relationships of Key Fragrance Aldehydes

In the realm of fragrance and flavor chemistry, the ability to predict the physicochemical
properties of a molecule from its structure is a significant advantage. Quantitative Structure-
Property Relationship (QSPR) modeling provides a powerful computational tool for this
purpose, enabling researchers to screen and design novel compounds with desired
characteristics, such as specific volatilities or affinities. This guide offers a comparative analysis
of the QSPR modeling of 5-Methyl-4-hexenal, a compound noted for its green and grassy
odor, against several alternative fragrance aldehydes: trans-2-hexenal, citral, and
cinnamaldehyde.

Physicochemical Property Comparison

A fundamental aspect of QSPR is the correlation of molecular structure with physical and
chemical properties. The table below summarizes key experimental and estimated data for 5-
Methyl-4-hexenal and its alternatives. These properties are crucial inputs and targets for
QSPR models.
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150 1.6
5-Methyl-4- _ , 0.832 1.4294
C7H120 112.17 (estimated)  (predicted) ) )
hexenal (estimated) (estimated)
(1] [2]
1.790
trans-2- ) 0.846 @ 1.446 @
CeH100 98.14 146-147[3] (estimated)
Hexenal 25°C[6][7] 20°CI6][7]
[41[5]
_ 228-229[8] 0.888 @ 1.488 @
Citral C10H160 152.24 3.170[10]
[9] 20°CJ[9] 20°C[9]
Cinnamald 1.05 @ 1.622 @
CoHsO 132.16 248[4] 1.90[11]
ehyde 25°CJ[4] 20°C[4]

QSPR Modeling Approaches for Aldehydes

QSPR models for aldehydes, particularly for properties like boiling point and lipophilicity (logP),
often employ a range of molecular descriptors. These descriptors quantify different aspects of
the molecular structure, such as its topology, geometry, and electronic properties.

A common approach involves multiple linear regression (MLR), where a linear equation is
established between the property of interest and a set of selected descriptors. For instance, a
QSPR study on aliphatic aldehydes might use descriptors like molecular weight, constitutional
descriptors, and charge descriptors to model thermal energy.[12]

For predicting the boiling points of diverse organic compounds, including aldehydes, QSPR
models can be developed using a large dataset and various machine learning methods to
select the most relevant 2D molecular descriptors.[13] Similarly, QSPR models for predicting
the lipophilicity (logP) of volatile organic compounds can be developed using a hybrid approach
that combines machine learning with expert knowledge to select interpretable physicochemical
descriptors.[14]

The following diagram illustrates a typical workflow for developing a QSPR model.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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